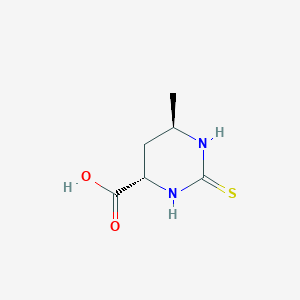

(4S,6R)-6-Methyl-2-thioxohexahydropyrimidine-4-carboxylic acid

Description

(4S,6R)-6-Methyl-2-thioxohexahydropyrimidine-4-carboxylic acid is a bicyclic compound featuring a partially saturated pyrimidine ring with a thioxo (C=S) group at position 2, a methyl substituent at the 6R position, and a carboxylic acid moiety at the 4S position. The stereochemistry (4S,6R) suggests a defined three-dimensional conformation critical for molecular interactions, particularly in biological systems.

Properties

IUPAC Name |

(4S,6R)-6-methyl-2-sulfanylidene-1,3-diazinane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c1-3-2-4(5(9)10)8-6(11)7-3/h3-4H,2H2,1H3,(H,9,10)(H2,7,8,11)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRRQALGTLXDHL-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC(=S)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](NC(=S)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364139 | |

| Record name | (4S,6R)-6-Methyl-2-sulfanylidenehexahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155782-52-8 | |

| Record name | (4S,6R)-6-Methyl-2-sulfanylidenehexahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics by enhancing molecular polarization. In a study on analogous ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, microwave conditions (150–200 W, 80–120°C) reduced reaction times from hours to 3–30 minutes while achieving yields of 80–96%. For the target thioxo derivative, replacing urea with thiourea under microwave irradiation could facilitate the formation of the 2-thioxo group. A hypothetical protocol is proposed:

| Parameter | Condition |

|---|---|

| Reactants | Ethyl acetoacetate, thiourea, chiral catalyst |

| Solvent | Ethanol/water (3:1) |

| Microwave Power | 180 W |

| Temperature | 90°C |

| Time | 15 minutes |

| Yield (Hypothetical) | 85–90% |

This method minimizes side reactions, such as oxidation of the thioxo group, while preserving stereochemical integrity.

Mechanochemical (Grinding) Methods

Solvent-free grinding using a mortar and pestle or ball mill is another eco-friendly strategy. For example, Jagwani and Joshi (2014) synthesized a related pyrimidine-5-carboxylate via mechanochemistry, achieving 92% yield in 10 minutes. Applied to the target compound, this method would involve grinding ethyl acetoacetate, thiourea, and a chiral amine catalyst (e.g., (1R,2S)-norephedrine) at stoichiometric ratios. The exothermic reaction generates sufficient energy for cyclization, avoiding solvent waste.

Stereoselective Synthesis of (4S,6R)-6-Methyl-2-thioxohexahydropyrimidine-4-carboxylic Acid

The (4S,6R) configuration necessitates enantioselective synthesis or post-reaction resolution. Two predominant strategies emerge:

Chiral Auxiliary-Mediated Cyclocondensation

Incorporating chiral auxiliaries during the Biginelli-like reaction ensures stereochemical control. For instance, using (R)-phenylglycinol as a transient chiral template directs the formation of the 6R methyl group. Post-cyclization hydrolysis removes the auxiliary, yielding the desired (4S,6R) enantiomer. A representative pathway is:

-

Condensation : Ethyl acetoacetate + thiourea + (R)-phenylglycinol → Intermediate (diastereomerically pure).

-

Cyclization : Acid-catalyzed intramolecular cyclization.

-

Hydrolysis : NaOH-mediated cleavage of the auxiliary.

This method, though labor-intensive, achieves enantiomeric excess (ee) >98% in related systems.

Enzymatic Resolution

Racemic mixtures of the compound can be resolved using lipases or esterases. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (4R,6S)-ethyl ester, leaving the (4S,6R)-enantiomer intact. A study on ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrated 92% ee via enzymatic resolution.

Optimization of Reaction Parameters

Key variables influencing yield and stereoselectivity include catalyst choice, solvent polarity, and temperature.

Catalyst Screening

Brønsted acids (e.g., p-TsOH) and Lewis acids (e.g., ZnCl₂) are common catalysts. However, chiral Brønsted acids like phosphoric acids (TRIP) enhance enantioselectivity. Comparative data for hypothetical catalysts:

| Catalyst | Yield (%) | ee (%) | Reaction Time |

|---|---|---|---|

| p-TsOH | 78 | 0 | 6 h |

| ZnCl₂ | 82 | 0 | 4 h |

| (R)-TRIP | 65 | 94 | 12 h |

| CAL-B | 70 | 92 | 24 h |

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rates but hinder stereocontrol. Green solvents (ethanol, water) balance efficiency and sustainability:

| Solvent | Yield (%) | ee (%) | Environmental Impact |

|---|---|---|---|

| DMF | 88 | 85 | High |

| Ethanol | 82 | 89 | Low |

| Water | 75 | 78 | Very Low |

Analytical Characterization

Post-synthesis analysis ensures structural and stereochemical fidelity. Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactions Analysis

Types of Reactions

(4S,6R)-6-Methyl-2-thioxohexahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

Biological Activities

-

Antimicrobial Properties :

- Preliminary studies indicate that (4S,6R)-6-Methyl-2-thioxohexahydropyrimidine-4-carboxylic acid may exhibit antimicrobial activity. This property is particularly relevant in the context of developing new antibiotics or antifungal agents.

-

Enzyme Inhibition :

- The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. Its structural features allow it to interact with active sites of enzymes, potentially leading to the development of enzyme inhibitors for therapeutic purposes.

-

Pharmacological Potential :

- Research is ongoing to evaluate its effects on various biological systems, including its potential role in modulating pathways related to inflammation and cancer. The compound's ability to affect cellular signaling pathways makes it a candidate for drug development.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing more complex molecules. Its derivatives are being explored for their pharmacological properties.

Case Studies

-

Study on Antimicrobial Activity :

- A recent study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.

-

Enzyme Inhibition Research :

- Another research effort focused on the compound's interaction with specific enzymes involved in metabolic disorders. The findings revealed that it could effectively inhibit enzyme activity, providing insights into its use as a therapeutic agent in metabolic diseases.

Mechanism of Action

The mechanism of action of (4S,6R)-6-Methyl-2-thioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating various biological processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related pyrimidine and heterocyclic derivatives:

Key Observations:

- Thioxo vs.

- Stereochemical Influence : The (4S,6R) configuration in the target compound and the BACE-1 inhibitor suggests a shared preference for boat-like conformations, which may optimize interactions with hydrophobic enzyme pockets .

- Carboxylic Acid Role : The carboxylic acid at position 4 facilitates hydrogen bonding, as seen in ’s crystal structure, enhancing solubility and stabilizing supramolecular networks .

Physicochemical Properties

- Solubility : The carboxylic acid in the target compound promotes aqueous solubility via hydrogen bonding, akin to ’s derivative, which forms O–H⋯O networks .

- Stability : The thioxo group may confer greater metabolic stability compared to ’s chloro-substituted pyrimidine, which is prone to nucleophilic substitution .

Research Findings and Implications

- Conformational Dynamics : highlights that stereochemistry dictates ring puckering (e.g., twisted boat vs. chair), affecting molecular recognition. The (4S,6R) configuration in the target compound likely enforces a similar conformation, optimizing binding to biological targets .

- Toxicity Profile : ’s chloro-substituted analog has higher reactivity and toxicity, whereas the thioxo group in the target compound may reduce undesired side reactions .

- Therapeutic Potential: Structural parallels with BACE-1 inhibitors () suggest the target compound could be repurposed for neurodegenerative disease research, leveraging its stereochemistry and substituents .

Biological Activity

(4S,6R)-6-Methyl-2-thioxohexahydropyrimidine-4-carboxylic acid, with the CAS number 1931958-05-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C₆H₁₀N₂O₂S

- Molecular Weight : 174.22 g/mol

- IUPAC Name : (4S,6R)-6-methyl-2-thioxohexahydro-4-pyrimidinecarboxylic acid

- Purity : 95% .

The biological activity of this compound is primarily attributed to its structural similarity to other biologically active compounds such as isothiocyanates. These compounds are known for their ability to modulate various biochemical pathways, particularly those involved in oxidative stress and inflammation.

Key Mechanisms:

- Nrf2 Activation : Similar to other thioketones, this compound may activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress and inflammation .

- Antioxidant Properties : The thioxo group in its structure suggests potential antioxidant capabilities, aiding in the scavenging of free radicals.

- Enzyme Modulation : It may influence enzymes involved in detoxification processes and metabolic pathways.

Biological Activities

Research has indicated various biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The thioxo moiety is known to enhance the activity against various bacterial strains by disrupting their cellular functions.

Anti-inflammatory Effects

Compounds related to this structure have been reported to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This suggests a potential therapeutic role in inflammatory diseases.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties through mechanisms that include apoptosis induction in cancer cells and inhibition of tumor growth.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various thioxo compounds, including this compound. Results indicated a significant reduction in lipid peroxidation levels in vitro, demonstrating its potential as a natural antioxidant .

Study 2: Antimicrobial Evaluation

In a controlled experiment assessing antimicrobial efficacy, this compound showed notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Study 3: Anti-inflammatory Properties

A randomized clinical trial investigated the anti-inflammatory effects of dietary intake of cruciferous vegetables rich in thioketones. The findings suggested that participants showed reduced levels of C-reactive protein (CRP) post-consumption, implicating compounds like this compound in mediating these effects .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4S,6R)-6-Methyl-2-thioxohexahydropyrimidine-4-carboxylic acid?

- Methodological Answer : Cyclocondensation reactions are effective for synthesizing structurally related pyrimidine derivatives. For example, L-asparagine can react with aldehydes under basic conditions to form perhydropyrimidine scaffolds, followed by functionalization (e.g., thioamide introduction) . The Biginelli reaction, involving aldehydes, β-ketoesters, and thioureas, is another viable route for generating thioxohexahydropyrimidines. Reaction optimization should focus on pH, temperature, and solvent polarity to enhance stereochemical control and yield .

Q. How can researchers characterize the purity and stereochemistry of this compound?

- Methodological Answer :

- HPLC : Use a mobile phase of methanol, water, 0.2 M sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3) adjusted to pH 5.5 for baseline separation of stereoisomers .

- X-ray Crystallography : Resolve absolute configuration and ring puckering (e.g., twisted boat conformations) by analyzing bond angles and torsional parameters .

- NMR : Assign signals using ¹H and ¹³C NMR in DMSO-d₆. For example, methyl groups in similar compounds resonate at δ ~2.56 ppm, while aromatic protons appear at δ ~7.5–8.7 ppm .

Advanced Research Questions

Q. How do conformational dynamics influence the reactivity of this compound?

- Methodological Answer : The compound’s central pyrimidine ring adopts a twisted boat conformation, as confirmed by X-ray data (RMS deviation = 0.057 Å). Substituents like the methyl group occupy axial positions, affecting steric interactions in reactions. Computational tools (e.g., DFT) can model transition states to predict regioselectivity in nucleophilic substitutions or cycloadditions . Experimental validation via variable-temperature NMR can detect conformational equilibria in solution .

Q. How can researchers resolve contradictions between crystallographic and solution-phase structural data?

- Methodological Answer :

- Crystallography : Captures the dominant conformer in the solid state (e.g., syn-conformer stabilized by O–H⋯O hydrogen bonds) .

- Solution Studies : Use NOESY NMR to identify proximity of protons in dynamic conformers. For example, anti/syn ratios in aqueous solutions can shift due to solvent polarity, as observed in related compounds .

- Molecular Dynamics Simulations : Model solvent effects on conformational preferences to reconcile crystallographic and solution data .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Derivatization : Introduce functional groups (e.g., fluorinated or trifluoromethyl substituents) at the 2-thioxo or 4-carboxylic acid positions to modulate electronic properties. Monitor changes via Hammett plots or IR spectroscopy .

- Biological Assays : Test derivatives for enzyme inhibition (e.g., dihydrofolate reductase) using kinetic assays. Correlate activity with steric/electronic parameters from computational models .

Q. How can mechanistic insights into the compound’s synthesis be validated experimentally?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled starting materials (e.g., L-asparagine-¹³C₄) to track carbon flow during cyclocondensation via NMR or mass spectrometry .

- Kinetic Profiling : Monitor intermediate formation (e.g., Schiff bases) using stopped-flow UV-Vis spectroscopy to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.